6-Deoxocathasterone

Übersicht

Beschreibung

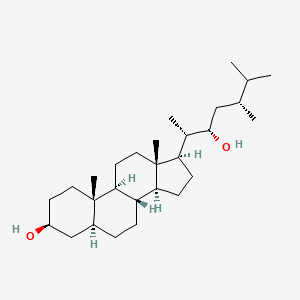

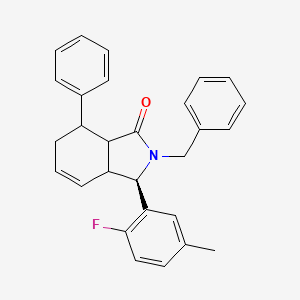

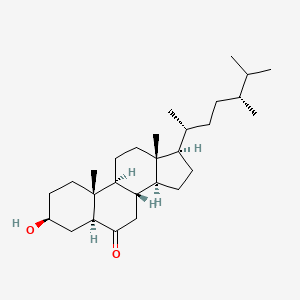

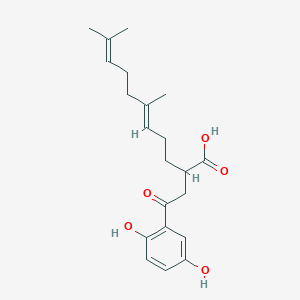

6-Deoxocathasterone is a chemical compound and a type of ergostane steroid . It is found in various plants such as Catharanthus roseus and maize . It can be used as an analyte for analytical and biological studies .

Synthesis Analysis

The synthesis of 6-Deoxocathasterone involves direct conversion of early C22-hydroxylated intermediates to 3-dehydro-6-deoxoteasterone and 6-deoxotyhpasterol via C-23 hydroxylation . The creation of 6-Deoxocathasterone from (22S,24R)-22-hydroxy-5α-ergostan-3-one is named as CN-independent pathway of BRs biosynthesis .Molecular Structure Analysis

The molecular formula of 6-Deoxocathasterone is C28H50O2 . The molecular weight is 418.381073 Da . The structure of 6-Deoxocathasterone is remarkably similar to vertebrates’ animals (i.e., androgens, corticoids, and estrogens) and insects (i.e., ecdysteroids) hormones .Chemical Reactions Analysis

The late C6 pathway begins with hydroxylation of CN into the 6-deoxoCT by the 22α-hydroxylase . 6-deoxoCT may also be synthesized directly from 22-hydroxy5α-ergostan-3-one (the CN-independent pathway) .Wissenschaftliche Forschungsanwendungen

Role in Brassinosteroid Biosynthesis

6-Deoxocathasterone plays a significant role in the biosynthesis of brassinosteroids, a class of steroidal plant hormones essential for plant growth and development. Studies have revealed the conversion of campestanol to 6-deoxocathasterone and its subsequent transformation into other brassinosteroids like castasterone and brassinolide, demonstrating its pivotal position in the brassinosteroid biosynthetic pathways in plants such as Arabidopsis, tomato, and Catharanthus roseus (Noguchi et al., 2000); (Shimada et al., 2001); (Fujioka et al., 1995).

Significance in Plant Development

Research indicates that 6-deoxocathasterone is involved in various aspects of plant development. It is a crucial intermediate in the late C-6 oxidation pathway of brassinosteroid biosynthesis, impacting plant growth mechanisms. This pathway is observed in different plant species, suggesting a universal mechanism in plant physiology (Nomura et al., 2001); (Bishop et al., 1999).

Contribution to Alternative Biosynthetic Pathways

Further studies suggest the involvement of 6-deoxocathasterone in alternative brassinolide biosynthetic pathways. These pathways, identified in plants and cell cultures, demonstrate the versatility and complexity of brassinosteroid biosynthesis, where 6-deoxocathasterone acts as a key intermediate (Choi et al., 1996); (Nomura et al., 2007).

Endogenous Presence in Various Plants

The presence of 6-deoxocathasterone as an endogenous brassinosteroid in different plant species like maize suggests its fundamental role in the innate brassinosteroid biosynthesis processes, thereby influencing plant growth and development across various species (Kim et al., 2005).

Implications in Plant Response Mechanisms

Research also points to the significance of 6-deoxocathasterone in plant response mechanisms, such as seed growth and germination. Its fluctuating levels during different stages of plant growth indicate its dynamic role in regulating plant development processes (Nomura et al., 2007).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h17-26,29-30H,7-16H2,1-6H3/t18-,19+,20+,21+,22+,23-,24+,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZKWZJLUNXOSN-YUZBOUAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040952 | |

| Record name | 6-Deoxocathasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Deoxocathasterone | |

CAS RN |

198416-73-8 | |

| Record name | 6-Deoxocathasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 6-Deoxocathasterone in plants?

A1: 6-Deoxocathasterone is a key intermediate in the biosynthesis of brassinosteroids (BRs), a class of plant hormones that regulate growth and development. [, , , ] BRs exert their effects by binding to the BRI1 receptor, which triggers a signaling cascade ultimately leading to changes in gene expression. [, ]

Q2: How does the level of 6-Deoxocathasterone fluctuate during a plant's life cycle?

A2: Studies in pea (Pisum sativum) have shown that 6-Deoxocathasterone levels are particularly high in mature seeds. [] During germination, these levels decrease as the molecule is converted into downstream intermediates, suggesting it acts as a storage form of BRs. [] In contrast, during rapid seed growth, the levels of the biologically active BRs, brassinolide and castasterone, increase alongside the expression of BR C-6 oxidase genes (CYP85A1 and CYP85A6). [] This suggests a crucial role for these specific BRs in seed development.

Q3: Which enzymes are involved in the biosynthesis of 6-Deoxocathasterone?

A3: Several cytochrome P450 enzymes (P450s) play crucial roles in 6-Deoxocathasterone biosynthesis. CYP90B1/DWF4 catalyzes the C-22 hydroxylation of campesterol, a precursor molecule, to form 22-hydroxycampesterol. [, ] This is then further converted to 6-Deoxocathasterone through a series of reactions. [, , ]

Q4: Are there different pathways for 6-Deoxocathasterone biosynthesis?

A4: Yes, research suggests the existence of both campestanol-dependent and campestanol-independent pathways for 6-Deoxocathasterone biosynthesis. [] The campestanol-independent pathway, where campesterol is converted directly to 22-hydroxycampesterol, appears to be the primary route. []

Q5: What is the significance of the cpd mutant in understanding 6-Deoxocathasterone's role?

A5: The Arabidopsis cpd mutant, deficient in CYP90A1/CPD, has been instrumental in understanding 6-Deoxocathasterone biosynthesis. [] This mutation disrupts BR synthesis upstream of the DET2-mediated 5α reduction step. [] Notably, overexpressing CYP90C1, a C-23 hydroxylase, does not rescue the BR deficiency in the cpd mutant, highlighting the essential role of CYP90A1/CPD in the process. []

Q6: What are the preferred substrates for CYP90A1/CPD in the context of 6-Deoxocathasterone synthesis?

A6: Research indicates that CYP90A1/CPD preferentially catalyzes the C-3 oxidation of early BR intermediates like (22S)-22-hydroxycampesterol and (22R,23R)-22,23-dihydroxycampesterol. [] It can also catalyze the C-3 oxidation of 6-Deoxocathasterone and 6-deoxoteasterone, though its role in the campestanol-independent pathway with the former substrates appears more significant. []

Q7: Does the accumulation of 6-Deoxocathasterone have implications for BR biosynthesis?

A7: Yes, the accumulation of 6-Deoxocathasterone, along with 6-deoxocastasterone, in plants like Arabidopsis, pea, and tomato suggests potential rate-limiting steps in BR biosynthesis. [] This highlights the importance of understanding the regulation of enzymes involved in these steps to manipulate BR levels and influence plant growth.

Q8: Are there genetic manipulations that can influence 6-Deoxocathasterone levels and plant development?

A8: Overexpressing the peach transcription factor gene, Early bud-break 1 (EBB1), in poplar trees leads to increased branching. [] This is linked to significant changes in the levels of several BRs, including 6-Deoxocathasterone. [] This suggests that EBB1 might indirectly influence BR biosynthesis, potentially by regulating the expression of genes encoding BR biosynthetic enzymes.

Q9: What analytical techniques are used to study 6-Deoxocathasterone?

A9: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to identify and quantify 6-Deoxocathasterone and other BRs in plant tissues. [, , ] This method allows researchers to track the flow of labeled precursors through the biosynthetic pathway and identify specific intermediates. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-fluorophenyl)methylsulfonyl]-4-pyrimidinecarboxamide](/img/structure/B1256811.png)

![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1256814.png)

![N'-[(2-chlorophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1256819.png)

![7-[(2-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-3',5-dihydroxy-4'-methoxyflavanone](/img/structure/B1256821.png)

![[4-(2,3-Dimethylphenyl)-1-piperazinyl]-[5-[(4-methylphenyl)sulfonylmethyl]-2-furanyl]methanone](/img/structure/B1256824.png)

![(1S,2S,13S,15R)-17,17-dimethyl-15-(3-methylbut-2-enyl)-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraene-10,14-dione](/img/structure/B1256833.png)